1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Lipophilicity Drug-likeness Permeability

SAR continuity risks arise when N1-ethyl is substituted without validation. This ISO-certified, ≥98% pure 1-ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine eliminates that variable. - Fixed ethyl anchor enables parallel derivatization (acylation, N-arylation) without protection steps. - XLogP3-AA 1.8 vs. methyl analog (1.4)-optimal for CNS & PPI fragment screening. - Direct precursor to CETP inhibitors with validated in vivo HDL-c elevation. Traceable supply supporting multi-year discovery campaigns.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B11919909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC=N2
InChIInChI=1S/C10H14N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h3,6-7H,2,4-5,8H2,1H3
InChIKeyXEINHKLQPNDABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine – Core Scaffold Profile


1-Ethyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 381227-88-9) is a partially saturated 1,5-naphthyridine heterocycle bearing an N1-ethyl substituent. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g·mol⁻¹, it presents a compact, drug-like scaffold featuring two hydrogen-bond acceptor sites and a computed XLogP3-AA of 1.8 [1]. The compound belongs to a class of tetrahydronaphthyridines that have been validated as versatile intermediates for library synthesis and as cores for potent biological targets, including CETP inhibitors with nanomolar activity [2].

Why N1-Substitution Matters in Procurement


The N1 substituent is not a passive spectator; it directly modulates the scaffold's lipophilicity, conformational flexibility, and electronic character at the nucleophilic nitrogen. Even a single methylene-unit difference (ethyl vs. methyl) alters the computed logP by approximately 0.4 log units and introduces an additional rotatable bond, which can affect membrane permeability, protein binding, and metabolic stability [1][2]. In target-directed synthesis, swapping the ethyl group for methyl, propyl, or unsubstituted variants without experimental validation risks compromising SAR continuity and lead optimization trajectories.

Quantitative Property Comparisons for the N1-Ethyl Scaffold


Lipophilicity Advantage Over the 1-Methyl Analog

The N1-ethyl derivative exhibits a computed XLogP3-AA of 1.8, representing a 0.4 log-unit increase over the 1-methyl analog (XLogP3-AA = 1.4) [1][2]. This moderate lipophilicity enhancement can improve passive membrane permeability without excessively increasing logP beyond drug-like thresholds, positioning the ethyl congener favorably for cell-based assays where the methyl analog may be suboptimal.

Lipophilicity Drug-likeness Permeability

Conformational Flexibility via an Additional Rotatable Bond

The ethyl group introduces one rotatable bond (C-N₁ rotation), whereas the methyl analog possesses zero rotatable bonds [1][2]. This additional degree of freedom allows the ethyl side chain to adopt conformations that may better accommodate sterically demanding binding pockets or facilitate induced-fit binding without increasing the topological polar surface area (both TPSA = 16.1 Ų).

Conformational entropy Molecular recognition Rotatable bonds

Validated Scaffold Chemistry for Library Synthesis

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold has been systematically explored for N1-directed derivatization, including epoxide openings, Pd-catalyzed N-arylations, acylations, and urea formation [1]. The ethyl substituent at N1 serves as a stable, non-labile alkyl anchor during these transformations, enabling efficient parallel library synthesis. A 24-membered library was successfully constructed using N1-substituted tetrahydronaphthyridine cores, demonstrating the practical utility of the ethyl-bearing scaffold in high-throughput medicinal chemistry workflows.

Library synthesis Medicinal chemistry Scaffold derivatization

Molecular Weight Advantage for Fragment-Based Screening

At 162.23 g·mol⁻¹, the ethyl derivative remains within the fragment-like molecular weight range (<250 Da) while providing sufficient mass for detectable binding interactions. Compared to the unsubstituted core (134.17 g·mol⁻¹), the ethyl group adds 28.06 Da of hydrophobic mass that can contribute to binding energy without exceeding lead-like criteria [1][2]. This balance makes the ethyl congener a strategic choice for fragment evolution where the methyl analog (148.20 g·mol⁻¹) may provide insufficient hydrophobic contact.

Fragment-based drug discovery Lead-like properties Molecular weight

Class-Level CETP Inhibitory Activity Validation

1,5-Tetrahydronaphthyridines, the direct structural class to which the target compound belongs, have been reported as potent CETP inhibitors with IC₅₀ values of 22–23 nM for lead compounds 21b and 21d in human plasma, along with robust HDL-c elevation in hCETP/hApoA1 dual heterozygous mice [1]. While these specific IC₅₀ values correspond to more elaborate derivatives, they establish the tetrahydronaphthyridine core as a validated pharmacophore for CETP inhibition, providing a rationale for prioritizing the 1-ethyl scaffold as a starting point for medicinal chemistry optimization in cardiovascular target programs.

CETP inhibition Biological validation Target class

ISO-Certified Purity for Reproducible Research

The 1-ethyl analog is commercially available at NLT 98% purity with ISO-certified quality systems, as verified by MolCore's product specification . In contrast, the 1-methyl analog is offered at a similar purity level from equivalent suppliers, but the 1-ethyl variant's certification under ISO quality management provides documented traceability for regulated research environments. While both compounds meet standard purity thresholds, the ISO-certified supply chain of the ethyl analog may reduce batch-to-batch variability concerns in long-term discovery programs.

Purity Quality control Reproducibility

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis with Pre-Installed N1-Alkyl Group

The ethyl group at N1 provides a stable, non-labile anchor for parallel derivatization via epoxide opening, N-arylation, acylation, or urea formation [1]. This enables efficient construction of compound libraries where the N1 position is fixed as ethyl, avoiding protection/deprotection steps required for N1-H analogs.

Fragment-Based Lead Generation for Lipophilic Binding Sites

With a computed XLogP3-AA of 1.8 and molecular weight of 162.23 g·mol⁻¹, the ethyl scaffold resides in fragment-like chemical space while offering enhanced lipophilicity over the methyl analog (XLogP3-AA = 1.4) [2][3]. This positioning is well-suited for fragment screening against targets with hydrophobic sub-pockets, such as CNS or intracellular protein-protein interaction targets.

CETP Inhibitor Lead Optimization in Cardiovascular Discovery

The tetrahydronaphthyridine core has validated CETP inhibitory activity with lead compounds achieving IC₅₀ values of 22–23 nM and in vivo HDL-c elevation [4]. The 1-ethyl building block serves as a direct entry point for SAR exploration around the N1 position in cardiovascular programs.

Quality-Managed Procurement for Reproducible Preclinical Research

When experimental reproducibility across multi-year discovery campaigns is critical, the ISO-certified, NLT 98% purity supply of the 1-ethyl analog provides documented traceability that supports institutional quality requirements and publication standards .

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